molecular formula C18H23N5O3S B5470548 ETHYL 4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B5470548
M. Wt: 389.5 g/mol
InChI Key: KMLGPFKXEUAOCX-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

The synthesis of ETHYL 4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of 4-methyl-2-aminothiazole with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

ETHYL 4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the positions adjacent to the nitrogen and sulfur atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazole derivatives such as:

    Thiazole-4-carboxylic acid: Known for its antimicrobial properties.

    2-Aminothiazole: Used as an intermediate in the synthesis of various pharmaceuticals.

    Thiazole-5-carboxamide: Studied for its potential anticancer activity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for scientific research.

Properties

IUPAC Name

ethyl 4-methyl-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-3-26-17(25)16-13(2)20-18(27-16)21-15(24)12-22-8-10-23(11-9-22)14-6-4-5-7-19-14/h4-7H,3,8-12H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLGPFKXEUAOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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